
B-(3-Ethenyl-5-isoquinolinyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(3-Ethenyl-5-isoquinolinyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an isoquinoline ring with an ethenyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(3-Ethenyl-5-isoquinolinyl)boronic acid typically involves the reaction of an appropriate isoquinoline derivative with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3), under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality boronic acids .
Analyse Des Réactions Chimiques
Types of Reactions: B-(3-Ethenyl-5-isoquinolinyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
B-(3-Ethenyl-5-isoquinolinyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of B-(3-Ethenyl-5-isoquinolinyl)boronic acid involves its ability to form covalent bonds with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
3-Methyl-5-isoquinolinylboronic acid: Similar structure but with a methyl group instead of an ethenyl group.
Pinacol boronic esters: Widely used due to their stability and ease of handling.
Uniqueness: B-(3-Ethenyl-5-isoquinolinyl)boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the electronic properties of the isoquinoline ring.
Propriétés
Numéro CAS |
1429665-49-5 |
|---|---|
Formule moléculaire |
C11H10BNO2 |
Poids moléculaire |
199.02 g/mol |
Nom IUPAC |
(3-ethenylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12(14)15/h2-7,14-15H,1H2 |
Clé InChI |
ZUBLDKNWCZUOGH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=C(N=CC2=CC=C1)C=C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


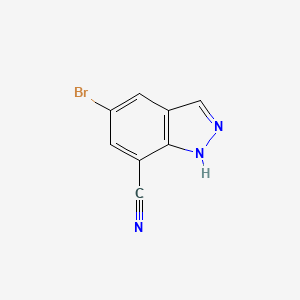
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
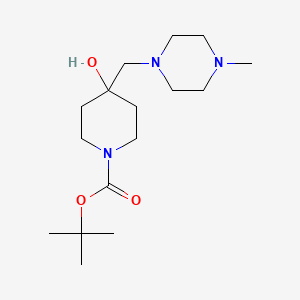
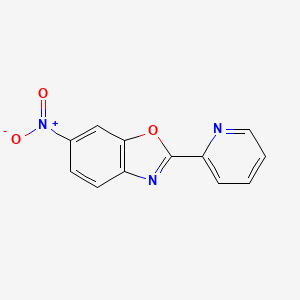
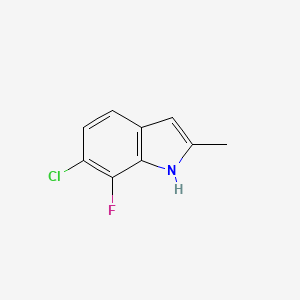

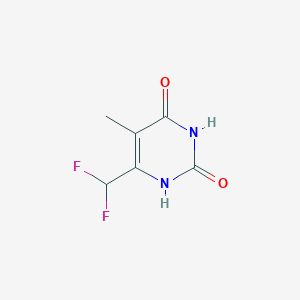
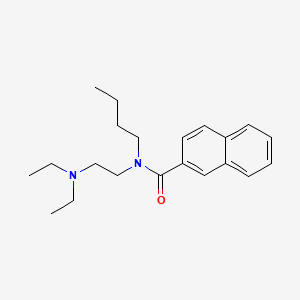
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
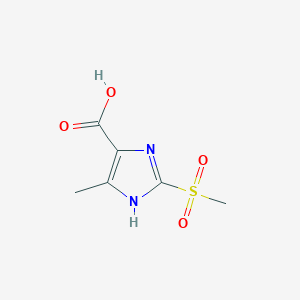
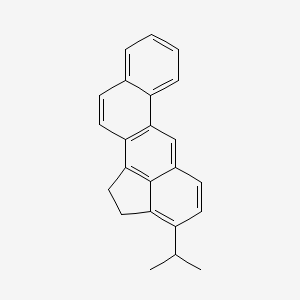
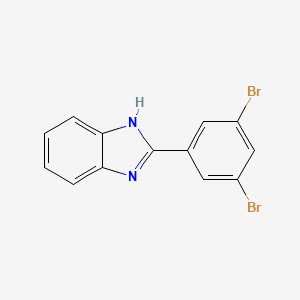
![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
